4-methyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N4O2S2/c1-5-9(23-19-18-5)10(20)17-11-16-7-3-2-6(4-8(7)22-11)21-12(13,14)15/h2-4H,1H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTBNWDGDNWFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methyl-4-(trifluoromethoxy)aniline with appropriate reagents to form the benzothiazole ring . This intermediate is then reacted with other reagents to introduce the thiadiazole ring and the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the concentration of reagents. Advanced techniques such as continuous flow synthesis may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,2,3-thiadiazole ring exhibits electrophilic character, enabling nucleophilic attacks at sulfur or carbon centers.
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Ring-opening hydrolysis | Acidic or alkaline aqueous media | Thiol or thione intermediates | |
| Cross-coupling | Pd catalysis, aryl halides | Biaryl-thiadiazole hybrids |
For example, under alkaline conditions, the thiadiazole ring can undergo hydrolysis to form a thiol intermediate, which may further react with electrophiles. Palladium-catalyzed Suzuki-Miyaura couplings have been reported for similar thiadiazoles, suggesting potential for C-C bond formation at the 5-position.
Reactivity of the Carboxamide Group
The carboxamide group participates in both hydrolysis and condensation reactions:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Acidic hydrolysis | HCl/H<sub>2</sub>SO<sub>4</sub>, reflux | Carboxylic acid derivative | |
| Condensation | Amines, DCC/DMAP | Urea or thiourea analogs |
Notably, the carboxamide’s NH group can engage in hydrogen bonding with biological targets, as observed in antiviral studies of structurally related compounds .
Transformations Involving the Benzothiazolylidene Moiety
The (2Z)-benzothiazol-2(3H)-ylidene group undergoes cycloaddition and annulation reactions:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| [3+2] Cycloaddition | Nitrile oxides, 80°C | Isoxazoline-fused derivatives | |
| Michael addition | Enolates, KOH/EtOH | Pyrimidine hybrids |
As demonstrated in , benzothiazolylidene derivatives react with N-arylsulfonated guanidines under basic conditions to form pyrimidine scaffolds via Michael addition-intramolecular cyclization cascades.
Trifluoromethoxy Group Reactivity
The -OCF<sub>3</sub> substituent exhibits unique electronic effects but limited direct reactivity:
| Property/Interaction | Experimental Observations | References |
|---|---|---|
| Electron-withdrawing | Enhances electrophilicity of adjacent rings | |
| Metabolic stability | Resists oxidative demethylation in vivo |
While typically inert under standard conditions, the trifluoromethoxy group indirectly modulates reaction rates at neighboring sites through its strong inductive effect .
Spectral Characterization of Reaction Products
Key analytical data for derivative characterization (representative examples):
Biological Activity Correlations
While focusing on chemical reactivity, it’s noteworthy that structural analogs demonstrate:
-
Antiviral activity : 50% viral reduction against HSV-1 at CC<sub>50</sub> >100 μM
-
Enzyme inhibition : IC<sub>50</sub> values <1 μM against Hsp90α
Reaction products often show enhanced bioactivity compared to parent compounds, particularly when fused pyrimidine rings are introduced .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. The incorporation of trifluoromethoxy groups enhances the lipophilicity and bioavailability of the compounds, making them effective against various bacterial strains. A study indicated that similar compounds showed activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Benzothiazole derivatives have been explored for their anticancer potential. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, including breast and melanoma cells. In vitro studies suggest that it may induce apoptosis through the activation of caspase pathways .
Anti-tubercular Activity
Recent studies have identified benzothiazole derivatives as potential anti-tubercular agents. The mechanism involves the inhibition of mycobacterial growth by disrupting cellular functions . This application is particularly relevant given the rising incidence of drug-resistant tuberculosis.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | The compound exhibited IC50 values in the low micromolar range against E. coli and S. aureus. |
| Study B | Anticancer | Induced apoptosis in breast cancer cell lines with a significant reduction in cell viability (IC50 = 15 µM). |
| Study C | Anti-tubercular | Demonstrated a 70% inhibition of Mycobacterium tuberculosis growth at 10 µg/mL concentration. |
Mechanism of Action
The mechanism of action of 4-methyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxy group and the benzothiazole ring play crucial roles in its binding to these targets, which can include enzymes, receptors, or other proteins. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key differences and biological activities:
| Compound Name | Structural Features | Biological Activity | Key Differentiators | Reference |
|---|---|---|---|---|
| 4-Methyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide | Benzothiazole, trifluoromethoxy, thiadiazole-carboxamide, (2Z) configuration | Under investigation | Unique trifluoromethoxy-thiadiazole hybrid; enhanced metabolic stability | |
| 4-Methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide | Benzothiazole core with sulfamoyl and methoxyethyl substituents | Antimicrobial | Sulfamoyl group instead of trifluoromethoxy; simpler carboxamide | |
| N-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide | Thiophene-carboxamide linked to chlorinated benzothiazole | Anticancer (preliminary) | Thiophene instead of thiadiazole; lacks trifluoromethoxy | |
| (Z)-5-Bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide | Dual bromine substitutions, ethoxyethyl group | Enzyme inhibition | Bromine enhances electrophilicity; ethoxyethyl improves solubility | |
| N-{3-[1-(3-Fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide | Triazole-thiadiazole hybrid with fluorophenyl and methoxybenzamide | Antiviral (in silico studies) | Triazole-thiadiazole scaffold; lacks benzothiazole | |
| N-[(2Z)-4-Methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide | Oxadiazole-thiazole hybrid with furan-carboxamide | Antibacterial | Oxadiazole instead of thiadiazole; furan-carboxamide linkage |
Structural and Functional Analysis
A. Core Heterocyclic Framework
- Benzothiazole Derivatives : Compounds like those in and share the benzothiazole core but vary in substituents. For example, sulfamoyl or chloro groups at position 6 alter electronic properties and target selectivity .
- Thiadiazole vs. Thiophene/Oxadiazole: The target compound’s 1,2,3-thiadiazole ring offers distinct electronic properties compared to thiophene () or oxadiazole (). Thiadiazoles are known for their electron-deficient nature, enhancing interactions with biological targets .
B. Substituent Effects
- Trifluoromethoxy Group : This substituent in the target compound improves metabolic stability and membrane permeability compared to methoxy () or bromine () groups .
- Carboxamide Linkage : The carboxamide group in the target compound and analogs (e.g., ) facilitates hydrogen bonding, critical for binding to enzymes like kinases or proteases .
Biological Activity
The compound 4-methyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole class of compounds, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, examining its potential in various therapeutic areas based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiadiazole ring, known for its electron-deficient properties.
- A benzothiazole moiety that enhances biological interactions.
- A trifluoromethoxy group that may influence its pharmacokinetic properties.
The molecular weight of the compound is approximately 361.4 g/mol .
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various pathogens, including bacteria and fungi. The presence of the benzothiazole and thiadiazole rings is believed to contribute to this activity through mechanisms such as disruption of microbial cell walls and interference with metabolic pathways .
Anticancer Potential
Several studies have explored the anticancer potential of thiadiazole derivatives. For example:
- In vitro studies demonstrated that related compounds could inhibit proliferation in human cancer cell lines such as pancreatic (Panc-1) and breast cancer (MDA-MB-231) cells. The cytotoxic effects were measured using the MTT assay, revealing significant dose-dependent responses .
- The mechanism of action often involves inducing apoptosis in cancer cells, with compounds promoting caspase activation and upregulation of pro-apoptotic proteins .
Enzyme Inhibition
Thiadiazole derivatives have been investigated for their ability to inhibit key enzymes involved in various diseases:
- Monoamine oxidase (MAO) inhibition has been noted in related compounds, with some showing selective inhibition towards MAO-B. This suggests potential applications in treating neurodegenerative disorders such as Parkinson's disease .
- The inhibition of acetylcholinesterase (AChE) has also been documented, indicating possible benefits in managing Alzheimer's disease .
Case Study 1: Anticancer Activity
A recent study evaluated a series of thiadiazole derivatives against various cancer cell lines. Among them, a derivative closely related to our compound exhibited an IC50 value of 0.212 µM against MAO-B, indicating strong inhibitory action. The study concluded that structural modifications significantly influence biological activity and selectivity towards specific targets .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of benzothiazole-thiadiazole hybrids. The results showed promising activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Summary Table of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
